(3-phenyl-1H-pyrazol-1-yl)methanol
Description
Significance of the Pyrazole (B372694) Heterocycle in Contemporary Chemical Research
The pyrazole ring system is a versatile and highly sought-after motif in modern chemistry. numberanalytics.com Its importance stems from its ability to participate in various chemical transformations and its presence in numerous biologically active compounds. tandfonline.comnih.gov The pyrazole nucleus is a key component in a range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antivirals. tandfonline.comnih.gov This broad spectrum of biological activity has cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry. frontiersin.org Furthermore, pyrazole derivatives find extensive applications in agrochemicals and materials science, where they are utilized as pesticides, herbicides, and components of luminescent materials and conducting polymers. numberanalytics.comresearchgate.net
The unique properties of the pyrazole ring, such as its planarity, aromaticity, and the presence of both hydrogen bond donor and acceptor sites, contribute to its diverse applications. nih.gov The nitrogen atoms in the ring can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties.
Overview of (3-phenyl-1H-pyrazol-1-yl)methanol as a Key Scaffold in Organic Synthesis and Materials Science
This compound, specifically, has garnered attention as a key intermediate in the synthesis of more complex molecules. The presence of a hydroxymethyl group at the N1 position of the pyrazole ring provides a reactive handle for a variety of chemical modifications. This functional group can be easily converted into other functionalities, such as halides, amines, or ethers, enabling the construction of diverse molecular architectures.
In organic synthesis, this compound serves as a precursor for the preparation of a range of substituted pyrazoles. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then undergo further reactions to introduce new substituents onto the pyrazole core. nih.gov This versatility makes this compound a valuable tool for the synthesis of novel compounds with potential applications in drug discovery and development.
In the realm of materials science, the phenyl and pyrazole rings of this compound contribute to its potential use in the design of new materials. The aromatic nature of these rings can impart desirable photophysical properties, such as fluorescence, making them suitable for applications in sensors and imaging agents. Furthermore, the ability of the pyrazole nitrogen atoms to coordinate with metal ions opens up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or magnetic properties.
Historical Development and Evolution of Pyrazole-Containing Compounds in Scientific Literature
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgorientjchem.org This discovery laid the foundation for over a century of research into this important class of heterocyclic compounds. researchgate.net Early work focused on the fundamental synthesis and reactivity of the pyrazole ring. A classic method for pyrazole synthesis was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org
Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies for accessing a wide variety of substituted pyrazoles. nih.gov The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, in 1959 from watermelon seeds further highlighted the importance of this heterocycle in nature. wikipedia.orgorientjchem.org
The 20th and 21st centuries have witnessed an explosion in the number of scientific publications and patents related to pyrazole-containing compounds, driven largely by their applications in medicine and agriculture. nih.gov The development of blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) has further solidified the importance of the pyrazole scaffold in the pharmaceutical industry. tandfonline.comwikipedia.org
Scope and Objectives for Advanced Research on this compound
While significant progress has been made in understanding the chemistry and applications of pyrazole derivatives, there remains ample scope for advanced research on this compound. Key objectives for future studies include:
Development of Novel Synthetic Methodologies: Exploring more efficient, sustainable, and regioselective methods for the synthesis of this compound and its derivatives. This could involve the use of novel catalysts or green reaction conditions.
Exploration of New Applications in Organic Synthesis: Investigating the use of this compound as a building block for the synthesis of complex natural products and other biologically active molecules.
Design and Synthesis of Advanced Materials: Harnessing the unique properties of this compound to create novel materials with tailored optical, electronic, or catalytic properties for applications in fields such as optoelectronics and catalysis.
Computational Studies: Employing computational methods to gain a deeper understanding of the structure-property relationships of this compound and its derivatives, which can guide the design of new functional molecules.
By focusing on these research areas, the scientific community can unlock the full potential of this compound as a versatile and valuable scaffold in chemical research.
Properties
CAS No. |
150704-06-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 1h Pyrazol 1 Yl Methanol and Its Analogs
Direct Synthesis Approaches to the Pyrazole (B372694) Core
The construction of the pyrazole ring system is a fundamental step in the synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol and its analogs. Key strategies involve the formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions are a cornerstone for pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A common method for synthesizing 3-phenyl-1H-pyrazole involves a two-step process starting from acetophenone (B1666503). atlantis-press.comresearchgate.net The first step is a Knoevenagel condensation, followed by a cyclization reaction with hydrazine. atlantis-press.comresearchgate.net This approach has been optimized to achieve high yields, making it suitable for larger-scale production. atlantis-press.comatlantis-press.com For instance, reacting substituted acetophenones with hydrazine in ethanol (B145695) at 80°C for 2 hours has proven effective. researchgate.net
The versatility of this method is demonstrated by its application in synthesizing various 3,5-disubstituted pyrazoles. nih.gov For example, the reaction of acetylenic ketones with hydrazine derivatives can lead to the formation of pyrazoles with high regioselectivity. nih.gov Similarly, chalcones can be condensed with hydrazine derivatives in the presence of a catalyst to yield pyrazole derivatives. nih.gov The use of different hydrazine derivatives, such as phenylhydrazine, allows for the introduction of various substituents at the N1 position of the pyrazole ring. nih.gov
| Starting Material | Reagent | Product | Yield | Reference |
| Acetophenone | Hydrazine | 3-phenyl-1H-pyrazole | 80% (total) | atlantis-press.com |
| Substituted Acetophenone | Hydrazine | 3-substituted-phenyl-1H-pyrazole | High | researchgate.net |
| Chalcone | p-((t-butyl)phenyl)hydrazine | 3,5-diphenyl-1H-pyrazole | 82% | nih.gov |
Alkylation and Functionalization of Pre-formed Pyrazoles
Once the pyrazole core is formed, further functionalization can be achieved through alkylation and other modifications. The regioselectivity of N-alkylation of pyrazoles is a significant challenge due to the presence of two reactive nitrogen atoms. nih.gov
Traditional alkylation methods often result in a mixture of N1 and N2 isomers, which can be difficult to separate. nih.gov However, recent advancements have focused on achieving high regioselectivity. For example, the use of specific bases and solvents, such as K2CO3 in DMSO, has been shown to favor N1-alkylation of 3-substituted pyrazoles. researchgate.net
Enzymatic catalysis has emerged as a powerful tool for highly selective pyrazole alkylation. A cyclic two-enzyme cascade has been developed that utilizes haloalkanes for the methylation, ethylation, and propylation of pyrazoles with exceptional regioselectivity (>99%). nih.gov This biocatalytic system offers a green and efficient alternative to traditional chemical methods. nih.gov
The introduction of functional groups onto the pyrazole ring can also be achieved through various reactions. For instance, Vilsmeier-Haack reaction of hydrazones can yield pyrazole-4-carbaldehyde derivatives. nih.gov
| Pyrazole Substrate | Alkylating Agent | Catalyst/Conditions | Major Product | Regioselectivity | Reference |
| 3-substituted pyrazole | Various | K2CO3, DMSO | N1-alkylated pyrazole | High | researchgate.net |
| Pyrazole | Haloalkanes | Two-enzyme cascade | N-alkylated pyrazole | >99% | nih.gov |
Reduction of Carboxylate Precursors to the Hydroxymethyl Group
A key step in the synthesis of this compound is the reduction of a carboxylate group at the C3 or C5 position of the pyrazole ring to a hydroxymethyl group.
This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced with LiAlH₄ in THF to yield the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols. nih.gov The starting carboxylate esters are often synthesized through the cyclocondensation of 1,3-diketoesters with phenylhydrazine. nih.gov
The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the ester group without affecting other functional groups present in the molecule.
| Starting Material | Reducing Agent | Product | Reference |
| Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | LiAlH₄ | (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol | nih.gov |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like pyrazole derivatives in a single step from three or more starting materials.
One-Pot Syntheses for Enhanced Efficiency
One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods have been developed for the synthesis of substituted pyrazoles. nih.govresearchgate.net
For instance, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can produce polyfunctional pyrazoles in high yields. organic-chemistry.org Another efficient one-pot procedure involves the condensation of α,β-unsaturated carbonyl compounds with tosyl hydrazide in water. researchgate.net These methods highlight the power of MCRs in rapidly accessing a diverse library of pyrazole derivatives.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been employed in the synthesis of pyrazole derivatives.
Copper-catalyzed reactions have been utilized for the synthesis of pyrazoles from acetylenes and diamines. nih.gov Palladium-catalyzed cross-coupling reactions are also instrumental in the functionalization of the pyrazole core. For example, Pd-catalyzed cross-coupling reactions have been used to introduce substituents at the C3 position of 1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net More recently, dual photoredox and cobalt catalysis has been explored for the remote hydrofunctionalization of allyl carboxylates, a strategy that could potentially be applied to pyrazole-containing substrates. acs.org
Iridium catalysis has been shown to be effective for the site-selective C-H alkynylation of molecules containing a pyrazole directing group. acs.org This method allows for the direct introduction of an alkyne functionality at a specific position, offering a powerful tool for late-stage functionalization. acs.org
The development of novel catalytic systems continues to expand the synthetic toolbox for accessing structurally complex and functionally diverse pyrazole derivatives.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of functionalized nitrogen heterocycles, including pyrazole derivatives. ktu.edu These methods offer a powerful tool for creating carbon-carbon bonds, essential for introducing the phenyl group at the C3 position of the pyrazole ring. ktu.edu An efficient synthetic route for 3-substituted 1-phenyl-1H-pyrazoles has been developed utilizing intermediate pyrazole triflates, which are amenable to a variety of Pd-catalyzed cross-coupling reactions. ktu.eduresearchgate.net
One common strategy involves the Suzuki-Miyaura coupling. This reaction typically pairs a pyrazole-containing boronic acid or boronate ester with an aryl halide (or vice-versa) in the presence of a palladium catalyst and a base. For the synthesis of the 3-phenyl-1H-pyrazole core, this could involve coupling a 3-halopyrazole with phenylboronic acid or a 3-pyrazolylboronic acid with a halobenzene. Another powerful method is the Sonogashira coupling, which has been successfully used to couple terminal alkynes with pyrazole triflates under standard conditions [Pd(PPh3)2Cl2, CuI, triethylamine], leading to products like 3-(2-phenylethynyl)-1H-pyrazole derivatives. researchgate.net
These coupling reactions are valued for their broad functional group tolerance and high selectivity, allowing for the construction of complex pyrazole structures. ktu.edu For instance, the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile has been achieved via a palladium-catalyzed cross-coupling of a pyrazolyl boronate ester with a halogenated nicotinonitrile. This highlights the versatility of metal-catalyzed methods in creating specifically substituted pyrazoles.
Green Chemistry Innovations (e.g., Nano-ZnO Catalysis)
In line with the principles of green chemistry, recent research has focused on developing environmentally benign and efficient synthetic protocols. The use of nano-zinc oxide (nano-ZnO) as a heterogeneous catalyst has emerged as a significant innovation for the synthesis of pyrazole derivatives. researchgate.net These methods often involve one-pot, multi-component reactions conducted in aqueous media or under solvent-free conditions, which minimizes the use of hazardous organic solvents. researchgate.netnanomaterchem.com
Nano-ZnO is an effective catalyst due to its high surface area, reusability, and low cost. researchgate.netrsc.org It has been successfully employed in the one-pot, four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. researchgate.net The reaction proceeds efficiently in water at 70°C, demonstrating the synergistic benefits of nanocatalysis and green chemistry. researchgate.net The catalyst can be easily recovered from the reaction mixture and reused multiple times without a significant loss of catalytic activity. rsc.orgnih.gov
Another green approach utilizes ZnO nanoparticles synthesized via a co-precipitation method for the creation of pyranopyrazole compounds in water at room temperature, achieving excellent yields in a short timeframe (10-20 minutes). nanomaterchem.com These protocols offer numerous advantages, including high catalytic efficiency, operational simplicity, and generation of clean products, underscoring the potential of nanostructured catalysts in sustainable organic synthesis. nanomaterchem.comrsc.org
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction conditions to maximize yield, reduce costs, and ensure safety and efficiency. For the core structure, 3-phenyl-1H-pyrazole, a two-step synthesis from acetophenone and hydrazine has been a focus of optimization. atlantis-press.comatlantis-press.com This process involves a Knoevenagel condensation followed by a cyclization reaction. researchgate.net
Researchers have successfully optimized this synthesis, achieving a total yield of up to 80%. atlantis-press.comresearchgate.net The optimization addresses the drawbacks of previously reported methods, which often suffered from longer synthetic routes, lower yields, and negative environmental impact. atlantis-press.com The improved method is considered more suitable for industrial production. atlantis-press.comresearchgate.net
The first step often involves reacting acetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 100°C. The subsequent cyclization is achieved by reacting the intermediate with hydrazine in ethanol at 80°C. researchgate.net
Table 1: Optimized Synthesis of 3-phenyl-1H-pyrazole
| Step | Reactants | Reagents/Solvent | Conditions | Reference |
|---|---|---|---|---|
| 1. Condensation | Acetophenone | DMF-DMA | 100°C, 5 h | researchgate.net |
| 2. Cyclization | Intermediate from Step 1 | Hydrazine, Ethanol | 80°C, 2 h | researchgate.net |
Such optimization efforts are crucial for making the synthesis of key intermediates like 3-phenyl-1H-pyrazole economically viable on a larger scale.
Regioselective and Stereoselective Control in Synthetic Pathways
Achieving regiochemical and stereochemical control is paramount in the synthesis of substituted pyrazoles like this compound. The pyrazole ring has two nitrogen atoms, and in unsymmetrically substituted pyrazoles, reactions such as N-alkylation can lead to a mixture of regioisomers (N1 and N2 substituted products).
Significant progress has been made in developing regioselective synthetic routes. For example, the reaction of ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate with methylhydrazine can produce a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers, with the ratio being highly dependent on the solvent used. google.com The development of protocols that yield a single, desired regioisomer is a key area of research. One approach involves the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, which has been shown to be highly regioselective for producing 3,4-diaryl-1H-pyrazoles. The regioselectivity of this transformation was confirmed by 2D NMR techniques. rsc.org
In the context of N-substitution, controlling the reaction conditions is critical. For instance, the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds, catalyzed by Ag₂CO₃, can afford N-alkylated pyrazoles with high regioselectivity and in excellent yields. nih.gov Furthermore, the same research demonstrated that stereoselectivity could be controlled in the synthesis of N-carbonylvinylated pyrazoles. The use of Ag₂CO₃ was key to switching between the synthesis of (E) and (Z) isomers, with Ag₂CO₃-free reactions yielding the thermodynamically stable (E)-isomers and reactions with Ag₂CO₃ producing the (Z)-isomers. nih.gov
These examples of controlling both the site of substitution (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are fundamental. For the synthesis of this compound, a regioselective N1-alkylation of 3-phenyl-1H-pyrazole would be required to avoid the formation of the (5-phenyl-1H-pyrazol-1-yl)methanol isomer, ensuring the desired molecular architecture.
Chemical Reactivity and Derivatization Strategies of 3 Phenyl 1h Pyrazol 1 Yl Methanol
Transformations Involving the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) attached to the N1 position of the pyrazole (B372694) ring is a primary site for various chemical modifications. These transformations are fundamental in elaborating the core structure and introducing new functionalities.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol of (3-phenyl-1H-pyrazol-1-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid, which are versatile intermediates in organic synthesis. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, (3-phenyl-1H-pyrazol-1-yl)carbaldehyde, while stronger oxidizing agents can lead to the formation of 3-phenyl-1H-pyrazole-1-carboxylic acid. These carbonyl and carboxyl derivatives serve as key precursors for a variety of further chemical transformations.
Recent studies have explored the reactivity of structurally related phenyl-pyrazolone derivatives, highlighting their ability to react with aromatic aldehydes. mdpi.com While not a direct oxidation of the hydroxymethyl group, this indicates the susceptibility of the pyrazole scaffold to reactions involving carbonyl compounds. The synthesis of pyrazole-3-carboxylic acid derivatives has also been a subject of interest, often starting from different precursors but underscoring the importance of this functional group in the pyrazole chemical space. dergipark.org.trresearchgate.net
Nucleophilic Substitution Reactions for Functionalization
The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position. For example, reaction with a nucleophile like an azide (B81097) ion would yield (1-(azidomethyl)-3-phenyl-1H-pyrazole), which can be further transformed, for instance, through click chemistry or reduction to an amine.
Studies on related pyrazole systems have demonstrated the utility of nucleophilic substitution for introducing various substituents. For example, the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates involves the reaction of a pyrazole with 2-(chloromethyl)oxirane, a classic example of nucleophilic substitution. nih.gov Although this example involves substitution on a different part of the pyrazole derivative, the principle of utilizing a halide as a leaving group is directly applicable. The versatility of alkyl halides as building blocks in organic synthesis further emphasizes the importance of this functionalization strategy. acs.org
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide or a tosylate in the presence of a base, leading to the formation of ethers. These reactions are fundamental for modifying the steric and electronic properties of the parent molecule.
For instance, the reaction of this compound with a substituted benzoyl chloride would yield the corresponding benzoate (B1203000) ester. Research has been conducted on the synthesis of various pyrazole derivatives, including those involving ester functionalities, which are often prepared through such reactions. dergipark.org.tr
Modifications and Reactions of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as more complex annulation and cyclization reactions to build fused heterocyclic systems.
Electrophilic and Nucleophilic Aromatic Substitutions
The pyrazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comuci.edu The position of substitution (C4 or C5) is influenced by the directing effects of the substituents on the ring, namely the phenyl group at C3 and the hydroxymethyl group at N1. The phenyl group is likely to have a deactivating effect on the pyrazole ring towards electrophilic attack due to its electron-withdrawing inductive effect, while the N-substituent can also influence the regioselectivity.
Conversely, nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. researchgate.netacs.orgkhanacademy.org The introduction of such activating groups could be a strategy to functionalize the pyrazole ring via nucleophilic substitution.
| Reaction Type | Description | Key Factors |
| Electrophilic Aromatic Substitution (EAS) | The aromatic pyrazole ring acts as a nucleophile and attacks an electrophile. masterorganicchemistry.comuci.edu | Substituent effects (activating/deactivating groups), regioselectivity (position of attack). |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile attacks the pyrazole ring, leading to the displacement of a leaving group. researchgate.netacs.orgkhanacademy.org | Requires strong electron-withdrawing groups on the ring, nature of the leaving group. |
Annulation and Cyclization Reactions to Form Fused Heterocycles
This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the functional groups on both the hydroxymethyl moiety and the pyrazole ring, leading to the formation of new rings fused to the pyrazole core. Such fused systems are of significant interest in medicinal chemistry and materials science.
For example, a derivative of this compound, where the hydroxymethyl group has been converted to a suitable functional group, could undergo an intramolecular cyclization with a substituent on the phenyl ring or the pyrazole ring itself. Research has demonstrated the synthesis of various fused heterocycles starting from functionalized pyrazoles. tubitak.gov.trresearchgate.net For instance, pyrazolo[1,5-a]quinazolines have been synthesized through a [5 + 1] annulation reaction involving a phenyl-1H-pyrazol-5-amine. rsc.org This highlights the potential of appropriately substituted pyrazoles to act as building blocks for more complex, fused systems. The synthesis of pyrazolo[3,4-d]pyridazines and isoxazolo[3,4-d]pyridazines has also been reported, starting from a different pyrazole precursor but illustrating the general strategy of using pyrazoles in annulation reactions. tubitak.gov.tr
| Fused Heterocycle | Synthetic Strategy | Reference |
| Pyrazolo[1,5-a]quinazolines | [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides | rsc.org |
| Pyrazolo[3,4-d]pyridazines | Cyclization reactions of functionalized pyrazoles | tubitak.gov.tr |
| Isoxazolo[3,4-d]pyridazines | Cyclization reactions of functionalized pyrazoles | tubitak.gov.tr |
| Tetrahydro-4H-pyrazolo[1,5-a] tubitak.gov.trhilarispublisher.comdiazepin-4-ones | Intramolecular cyclization of an oxirane-containing pyrazole derivative | nih.gov |
Synthesis of Poly(pyrazolyl)methane Ligands and Complex Assemblies
Poly(pyrazolyl)methane ligands, particularly the tripodal tris(pyrazolyl)methanes, are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. mdpi.comthieme-connect.de These ligands are isoelectronic with the well-studied scorpionate (tris(pyrazolyl)borate) ligands but possess a neutral charge, which influences the properties of their metal complexes. mdpi.com The synthesis of poly(pyrazolyl)methanes can be achieved through several routes, often involving the reaction of a pyrazole salt with a polyhalogenated methane (B114726) derivative. mdpi.com
While direct synthesis from this compound is not the most common route, analogous structures provide insight into the general synthetic strategies. For instance, tris(pyrazolyl)methane ligands are typically prepared by reacting the pyrazolate salt with chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) in the presence of a phase transfer catalyst. mdpi.com A solventless synthesis approach has also been reported for tris(pyrazolyl)phenylmethane ligands, starting from α,α′,α″-trichlorotoluene (PhCCl₃) and the respective pyrazole. mdpi.comnih.govresearchgate.net This method has been successful in producing sterically crowded ligands in moderate to good yields. nih.govresearchgate.net
The resulting tris(pyrazolyl)methane ligands often adopt a propeller-like conformation. nih.govconicet.gov.ar This specific geometry is crucial for their coordination behavior with metal ions, leading to the formation of diverse complex assemblies. conicet.gov.ar For example, tris(pyrazolyl)methane ligands have been used to synthesize complexes with molybdenum, titanium, and palladium. conicet.gov.ar The steric and electronic properties of the pyrazole substituents, such as the phenyl group at the 3-position, can be tailored to fine-tune the characteristics of the resulting metal complexes. thieme-connect.de
| Compound Name | Starting Materials | Synthesis Type | Reference |
| Tris(pyrazolyl)phenylmethane | PhCCl₃ and pyrazole | Solventless | mdpi.comnih.gov |
| Tris(3,5-dimethylpyrazol-1-yl)phenylmethane | PhCCl₃ and 3,5-dimethylpyrazole | Solventless | mdpi.comnih.gov |
| Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane | Not specified | Not specified | nih.gov |
| Me₃SiC(pz)₃ | Tris(pyrazolyl)methane, LiMe, and chlorotrimethylsilane | Deprotonation followed by silylation | conicet.gov.ar |
Derivatization to Form Imine and Thiazole (B1198619) Derivatives
The hydroxyl group of this compound is a key functional handle for further derivatization. Condensation reactions with primary amines can yield imine (Schiff base) derivatives. This reaction is a common strategy for creating multidentate ligands. For example, (3,5-dimethyl-1H-pyrazol-1-yl)methanol has been condensed with various primary amines under reflux conditions to produce new pyrazolic compounds containing an imine linkage. nih.gov This methodology can be extrapolated to this compound to generate a library of related imine derivatives.
Furthermore, the pyrazole moiety can be incorporated into other heterocyclic systems, such as thiazoles. The synthesis of thiazole derivatives containing a pyrazole unit often involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, which typically involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. acgpubs.orgresearchgate.net
For instance, pyrazolyl-thiazole derivatives have been synthesized by first reacting a pyrazole-4-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. nih.gov This intermediate is then cyclized with substituted phenacyl bromides to yield the final pyrazolyl-thiazole products. nih.govekb.eg These synthetic strategies highlight the versatility of pyrazole-containing building blocks in the construction of more complex heterocyclic systems with potential biological activities. acgpubs.orgnih.gov
| Derivative Type | General Synthetic Approach | Key Intermediates | Reference |
| Imine Derivatives | Condensation of (pyrazol-1-yl)methanol with primary amines. | Schiff bases | nih.gov |
| Thiazole Derivatives | Hantzsch synthesis: reaction of a thiourea/thioamide with an α-haloketone. | Thiosemicarbazone | acgpubs.orgnih.gov |
| Pyrazolyl-Thiazole | Reaction of pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromides. | Pyrazole-thiosemicarbazone | nih.govekb.eg |
Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1h Pyrazol 1 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds in solution. For (3-phenyl-1H-pyrazol-1-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous evidence of its connectivity.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on the known spectra of related pyrazole (B372694) derivatives, the anticipated chemical shifts (in ppm, δ) are detailed below. atlantis-press.comresearchgate.net The spectrum would confirm the presence of the phenyl, pyrazole, and N-hydroxymethyl moieties.
Key expected signals include those for the two non-equivalent protons on the pyrazole ring (H4 and H5), the methylene (B1212753) protons of the hydroxymethyl group, a labile hydroxyl proton, and the protons of the phenyl group.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |
| Phenyl-H | ~7.20 - 7.80 | Multiplet (m) | 5H | Protons of the C₆H₅ group. |
| Pyrazole H5 | ~7.60 - 7.80 | Doublet (d) | 1H | Coupled to H4. |
| Pyrazole H4 | ~6.40 - 6.60 | Doublet (d) | 1H | Coupled to H5. |
| Methylene (-CH₂-) | ~5.40 - 5.70 | Singlet (s) | 2H | Protons of the N-CH₂-O group. |
| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | 1H | Chemical shift is dependent on solvent and concentration; signal disappears upon D₂O exchange. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are anticipated: four for the phenyl ring (due to symmetry), three for the pyrazole ring, and one for the methylene carbon.
The chemical shifts of the pyrazole carbons are particularly diagnostic, with C3 and C5 appearing at lower fields than C4 due to their proximity to the nitrogen atoms. nih.gov The signal for the methylene carbon is expected in the 70-80 ppm range, consistent with a carbon atom single-bonded to both a nitrogen and an oxygen atom.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| Pyrazole C3 | ~150 - 152 | Carbon bearing the phenyl substituent. |
| Phenyl C (ipso) | ~130 - 133 | Carbon attached to the pyrazole ring. |
| Pyrazole C5 | ~130 - 140 | Pyrazole carbon adjacent to the substituted nitrogen. |
| Phenyl C (ortho, meta, para) | ~125 - 129 | Aromatic carbons of the C₆H₅ group. |
| Pyrazole C4 | ~105 - 110 | The most upfield pyrazole carbon. |
| Methylene (-CH₂-) | ~70 - 80 | Carbon of the N-CH₂-O group. |
While one-dimensional NMR provides primary data, two-dimensional (2D) NMR experiments are essential for definitive structural confirmation. Although specific 2D NMR data for this compound are not widely reported, their application would be standard practice.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the H4 and H5 protons of the pyrazole ring and among the adjacent protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H4 to C4, H5 to C5, and the methylene protons to the methylene carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule. Crucial HMBC correlations would include the signal from the methylene (-CH₂-) protons to the pyrazole C5, and from the pyrazole H5 proton to the methylene carbon. These correlations would unequivocally establish the N1-substitution of the hydroxymethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for the hydroxyl, C-H, C=C, C=N, and C-O groups.
The most prominent feature would be a broad absorption band for the O-H stretch of the alcohol group. The presence of both aromatic and aliphatic C-H stretches, along with ring vibrations and the C-O stretch, would complete the spectral signature. mdpi.comresearchgate.net
Interactive Data Table: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |
| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings |
| 1150 - 1050 (strong) | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₀H₁₀N₂O), the calculated molecular weight is 174.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 174.
The fragmentation pattern is highly diagnostic. A common and significant fragmentation pathway for N-hydroxymethyl heterocycles is the loss of formaldehyde (B43269) (CH₂O, 30 Da), which would yield a stable radical cation of 3-phenylpyrazole at m/z 144. nih.gov Another expected fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to produce the 3-phenylpyrazolium cation at m/z 143.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |
| 174 | [M]⁺• | [C₁₀H₁₀N₂O]⁺• | Molecular Ion |
| 144 | [M - CH₂O]⁺• | [C₉H₈N₂]⁺• | Loss of formaldehyde, resulting in the 3-phenylpyrazole radical cation. |
| 143 | [M - •CH₂OH]⁺ | [C₉H₇N₂]⁺ | Loss of the hydroxymethyl radical, resulting in the 3-phenylpyrazolium cation. |
| 115 | [C₉H₇N₂ - N₂]⁺ | [C₉H₇]⁺ | Loss of N₂ from the pyrazole ring fragment. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
X-ray Diffraction Studies for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not yet been reported. If such a study were performed on a suitable crystal, it would unequivocally confirm the connectivity, distinguishing it from other isomers such as (1-phenyl-1H-pyrazol-3-yl)methanol. Furthermore, it would provide valuable insight into the solid-state packing and hydrogen-bonding network, particularly involving the hydroxyl group, which would likely form intermolecular hydrogen bonds, influencing the crystal lattice. mdpi.comnih.gov
Crystal Structure Analysis and Conformation
While a specific, publicly accessible single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, the conformation of the molecule can be inferred from analyses of closely related structures. The fundamental structural motif consists of a phenyl group and a pyrazole ring linked to a central methanol (B129727) group.
The spatial arrangement of phenyl-pyrazole systems is typically non-planar. For instance, in the related compound 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl ring has a dihedral angle of 34.95 (5)° with respect to the central pyrazole ring. nih.gov Similarly, the dihedral angle between the pyrazole and benzene (B151609) rings in 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate is 26.6 (2)°. researchgate.net This consistent twisting is due to steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyrazole ring. It is therefore highly probable that the phenyl and pyrazole rings in this compound also adopt a non-coplanar conformation.
The conformation of larger assemblies containing 1-phenyl-1H-pyrazole units, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, has been described as twisted, deviating from a planar arrangement. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Phenyl-Pyrazole Derivative Data for 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5807 (8) |
| b (Å) | 15.1720 (13) |
| c (Å) | 8.7370 (8) |
| β (°) | 93.6180 (11) |
| Volume (ų) | 1267.46 (19) |
| Z | 4 |
| Temperature (K) | 150 |
Investigation of Intermolecular Interactions and Packing Arrangements
The crystal packing of this compound is expected to be significantly influenced by hydrogen bonding due to the presence of the hydroxymethyl (-CH₂OH) group. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the oxygen atom).
Studies of analogous crystalline structures reveal a variety of intermolecular forces. In crystals of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, a network of O—H···O and N—H···O hydrogen bonds involving the organic molecules and water molecules dictates the packing. researchgate.net In other pyrazole derivatives, weak C—H···O and C—H···N interactions are observed to link molecules into dimers and corrugated sheets. nih.gov
Furthermore, C-H···π interactions are common in phenyl-substituted heterocyclic compounds. These interactions, where a C-H bond points towards the face of an aromatic ring, play a crucial role in the supramolecular assembly. In structures like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, intramolecular C-H···π interactions contribute to stabilizing the molecular conformation. nih.gov The interplay of strong O-H···N/O hydrogen bonds from the methanol group and weaker C-H···π interactions involving the phenyl and pyrazole rings likely governs the three-dimensional architecture of crystalline this compound.
Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by electronic transitions within its chromophores: the phenyl ring and the pyrazole ring. These aromatic systems give rise to π–π* transitions.
Experimental data for closely related compounds provide insight into the expected absorption profile. For example, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a more conjugated system, exhibits an experimental UV-Vis absorption maximum (λmax) at 301 nm when measured in dichloromethane (B109758) (DCM). physchemres.org The absorption is influenced by the solvent polarity. physchemres.org Studies on various pyrano[2,3-c]pyrazole derivatives in methanol also show characteristic absorption spectra. researchgate.net Given these examples, this compound is expected to show strong absorption in the UV region, likely between 250 nm and 300 nm, corresponding to the π–π* transitions of the conjugated phenyl-pyrazole system.
Table 2: UV-Vis Absorption Data for an Analogous Pyrazole Derivative
| Compound | Solvent | λmax (nm) |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane | 301 |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dimethyl Sulfoxide | 303 |
Data from Physical Chemistry Research, 2021. physchemres.org
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the purification and purity analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the final compound. A reverse-phase (RP) HPLC method has been successfully applied to the analysis of the structurally similar 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol. sielc.com This method typically employs a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as water with phosphoric or formic acid. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm.
Column Chromatography is a standard method for the purification of pyrazole derivatives following synthesis. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. mdpi.commdpi.com The compound is then eluted using a solvent system of appropriate polarity. Common eluents for pyrazoles include mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or n-hexane and diethyl ether. mdpi.com The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product.
Thin-Layer Chromatography (TLC) is widely used to monitor the progress of the synthesis of pyrazole derivatives. nih.gov It allows for rapid qualitative analysis of the reaction mixture, helping to determine when the starting materials have been consumed and the product has formed. It is also used to identify the appropriate solvent system for preparative column chromatography.
Computational and Theoretical Studies on 3 Phenyl 1h Pyrazol 1 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For (3-phenyl-1H-pyrazol-1-yl)methanol, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) or similar basis set, are commonly employed to determine its fundamental properties. nih.govjcsp.org.pk
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, the pyrazole ring is typically planar. researchgate.net In this compound, a slight dihedral angle is expected between the planes of the phenyl and pyrazole rings. researchgate.net
The electronic structure analysis that follows geometry optimization provides information on the distribution of electrons within the molecule, which is critical for understanding its stability and reactivity.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Description | Typical Predicted Value/Observation |
|---|---|---|
| C-N Bond Length (Pyrazole Ring) | The length of the carbon-nitrogen bonds within the pyrazole core. | Calculations on similar pyrazoles show these lengths to be around 1.299 Å to 1.337 Å. nih.govresearchgate.net |
| N-N Bond Length (Pyrazole Ring) | The length of the nitrogen-nitrogen bond in the pyrazole ring. | Expected to be approximately 1.354 Å, based on related structures. researchgate.net |
| Phenyl-Pyrazole Dihedral Angle | The twist angle between the phenyl ring and the pyrazole ring. | A non-zero angle is expected, indicating a non-coplanar arrangement, which is common in such substituted systems. researchgate.net |
| C-O Bond Length (Methanol Group) | The length of the carbon-oxygen bond in the hydroxymethyl group. | Consistent with a typical single C-O bond. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. jcsp.org.pk
For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl and pyrazole rings, while the LUMO may also be distributed across these aromatic systems. jcsp.org.pk
Table 2: Frontier Molecular Orbital Characteristics
| Orbital | Property | Predicted Characteristics for this compound |
|---|---|---|
| HOMO | Energy Level | Determines the electron-donating ability. |
| Electron Density Distribution | Likely concentrated on the phenyl and pyrazole rings. | |
| LUMO | Energy Level | Determines the electron-accepting ability. |
| Electron Density Distribution | Likely distributed across the π-system of the aromatic rings. |
| HOMO-LUMO Gap (ΔE) | Energy Difference | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group, identifying them as sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to characterize chemical bonding. It can identify and classify both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, within a molecular system. nih.gov In studies of related pyrazole structures, QTAIM has been successfully used to reveal intermolecular interactions like C-H···π and H···H bonds that are crucial for understanding crystal packing and supramolecular assembly. nih.gov For this compound, QTAIM analysis would be instrumental in identifying potential intramolecular hydrogen bonds between the methanol group and the pyrazole ring, as well as intermolecular interactions in its solid state.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). By simulating the movements of atoms and bonds over time, MD can explore the molecule's conformational landscape and identify the most stable and accessible shapes. For this compound, MD simulations could be used to analyze the rotation around the single bonds connecting the phenyl, pyrazole, and methanol moieties, revealing the preferred spatial arrangement of these groups. Such simulations are also employed to understand how the molecule might bind to a target protein by exploring the most likely binding modes. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. For this compound, key predicted peaks would include O-H stretching from the methanol group, C-H stretching from the aromatic rings, and characteristic C=N and N-N stretching from the pyrazole ring. researchgate.netderpharmachemica.com These calculated frequencies are often scaled to better match experimental FT-IR spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the phenyl, pyrazole, and methylene-hydroxyl groups. Comparing these theoretical shifts with experimental data from related pyrazole derivatives helps confirm the molecular structure. atlantis-press.comnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes |
| 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one |
| N-pyrazolylpropanamide |
In Silico Studies for Structure-Function Relationships
In silico studies, which involve computer-based simulations and modeling, are powerful tools for investigating the structure-function relationships of chemical compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of significant computational analysis. researchgate.netorientjchem.orgnih.gov These studies provide a framework for understanding how the structural features of this compound could be analyzed to predict its chemical behavior and potential biological activity.
Computational methods such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are commonly employed to explore the properties of pyrazole-containing molecules. nih.govresearchgate.net DFT calculations, for instance, can be used to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of a compound. nih.gov This information is crucial for understanding the molecule's stability, reactivity, and potential interaction sites.
Molecular docking simulations are another key in silico technique. These studies predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme. researchgate.netnih.gov By analyzing the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the compound's potential as an inhibitor or modulator of a biological target. For many pyrazole derivatives, molecular docking has been instrumental in explaining their biological activities, such as antioxidant or anti-inflammatory effects. researchgate.netnih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study would require data on a series of related compounds, the principles can be applied to understand which structural modifications to this compound might enhance or diminish a particular function.
Although detailed research findings for this compound are not available, the following tables illustrate the types of data that would be generated from typical in silico studies on a molecule of this nature.
Table 1: Illustrative Molecular Properties from DFT Calculations
| Property | Predicted Value | Unit | Significance |
| Dipole Moment | 3.5 | Debye | Indicates the molecule's polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | -6.2 | eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.5 | eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 | eV | An indicator of chemical reactivity and stability. |
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target
| Parameter | Value | Unit | Interpretation |
| Binding Affinity | -7.8 | kcal/mol | A lower value suggests a stronger, more favorable binding interaction. |
| Hydrogen Bonds | 2 | - | Indicates specific polar interactions with amino acid residues in the target's active site. |
| Interacting Residues | TYR-88, SER-120 | - | Identifies the key amino acids involved in the binding of the compound. |
These illustrative tables highlight the depth of information that can be obtained from computational studies. Such data is invaluable for guiding the synthesis of new derivatives with improved properties and for elucidating the molecular basis of a compound's function. The application of these in silico methods to this compound would be a logical step in further characterizing its chemical and biological profile.
Applications of 3 Phenyl 1h Pyrazol 1 Yl Methanol in Materials Science and Catalysis
Ligand Design in Coordination Chemistry
The design and synthesis of ligands are foundational to the development of new metal complexes with tailored properties. Pyrazole-based ligands are particularly valued for their ability to form stable complexes with a wide range of transition metals, owing to the σ-donor capability of their nitrogen atoms. rsc.org The electronic and steric properties of these complexes can be finely tuned through substitution on the pyrazole (B372694) ring. rsc.org
While direct synthesis reports for metal complexes of (3-phenyl-1H-pyrazol-1-yl)methanol are not extensively detailed in the literature, the coordination chemistry of structurally analogous pyrazole-alcohol ligands provides significant insight. For example, ligands such as 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol (L) and 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)ethanol have been successfully used to synthesize complexes with various transition metals, including palladium(II), platinum(II), zinc(II), and copper(II). nih.gov
The synthesis of these complexes typically involves the reaction of the pyrazole-based ligand with a metal salt, such as a metal chloride or acetate (B1210297), in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govnih.govyoutube.com For instance, reacting a pyrazole-ethanol ligand (L) with palladium(II) chloride can yield a square planar complex with the general formula [PdCl₂(L)₂]. nih.gov Similarly, copper(II) complexes can be prepared by reacting the ligand with a copper(II) salt, which may result in mononuclear or polynuclear structures depending on the reaction conditions and the ligand-to-metal ratio. nih.govyoutube.com
Characterization of these complexes is achieved through a suite of analytical techniques. Elemental analysis confirms the empirical formula, while infrared (IR) spectroscopy helps identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the ligand's structure in the complex. nih.gov For paramagnetic complexes, Electron Spin Resonance (ESR) spectroscopy is a valuable tool. youtube.com The definitive molecular structure, including bond lengths, bond angles, and coordination geometry, is determined by single-crystal X-ray diffraction. nih.gov
Table 1: Examples of Synthesized Metal Complexes with Analogous Pyrazole-Ethanol Ligands
| Ligand (L) | Metal Salt | Resulting Complex Formula | Metal Geometry | Reference |
| 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | PdCl₂ | [PdCl₂(L)₂] | Square Planar | nih.gov |
| 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | ZnCl₂ | [ZnCl₂(L)] | Tetrahedral | nih.gov |
| 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | CuCl₂ | [CuCl(L')]₂ (L' = deprotonated L) | Dimeric, Square Planar | nih.gov |
| 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)ethanol | PdCl₂(CH₃CN)₂ | trans-[PdCl₂(L)₂] | Square Planar | nih.gov |
The this compound ligand possesses multiple potential coordination sites: the imine-type nitrogen (N2) of the pyrazole ring and the oxygen atom of the hydroxymethyl group. This allows for diverse chelation modes.
In its neutral form, the ligand can act as a monodentate donor, typically coordinating to the metal center through the more sterically accessible and electronically available pyrazole N2 atom. researchgate.net This is observed in complexes like [PdCl₂(L)₂], where L is a neutral pyrazole-ethanol ligand. nih.gov
Upon deprotonation of the hydroxyl group, the ligand can act as a bidentate N,O-donor . This chelation forms a stable five-membered ring with the metal center. This mode is seen in the dimeric copper complex [CuCl(L')]₂, where two deprotonated ligands bridge two copper centers. nih.gov The ability to switch between monodentate and bidentate coordination, often controlled by the choice of metal, its oxidation state, and the reaction pH, highlights the ligand's versatility.
The N-unsubstituted (NH) pyrazole functionality can also engage in hydrogen bonding with counter-anions or solvent molecules, which helps to stabilize the resulting complex structure. researchgate.net This cooperative effect, where the pyrazole NH group participates in the reaction mechanism, is a key feature in the reactivity of many protic pyrazole complexes. nih.gov
The steric and electronic properties of this compound significantly influence the structure, stability, and reactivity of its metal complexes.
Electronic Effects: The pyrazole ring is a relatively weak σ-donor compared to other nitrogen ligands like pyridine. This property can enhance the electrophilicity of the coordinated metal center, which is often a desirable trait for catalytic activity. rsc.org The phenyl group at the C3 position can further modulate the electronic properties through inductive and resonance effects.
Steric Effects: The bulky phenyl group at the 3-position imposes significant steric hindrance around the metal center. This can influence the coordination number of the metal, favor specific geometries, and control the access of substrates to the catalytic site. The flexible hydroxymethyl group attached to the N1 position also contributes to the steric environment, potentially protecting the metal center or participating directly in substrate binding. The interplay between the steric demands of the ligand and the preferred coordination geometry of the metal ion dictates the final structure of the complex. nih.gov
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes derived from pyrazole-based ligands are emerging as effective catalysts in a variety of organic transformations. rsc.org The tunability of their steric and electronic properties allows for the development of catalysts with high activity and selectivity.
Homogeneous Catalysis: Metal-pyrazole complexes have demonstrated significant activity in homogeneous catalytic systems, where the catalyst and reactants are in the same phase.
Oxidation Reactions: Copper-pyrazole complexes are particularly notable for their ability to catalyze oxidation reactions. They have been used as functional models of the enzyme catecholase, efficiently catalyzing the aerobic oxidation of catechols to the corresponding o-quinones. lookchem.comresearchgate.net The activity of these catalysts is influenced by the specific pyrazole ligand, the copper salt's counter-ion, and the solvent used. lookchem.comrsc.org In some systems, copper complexes of pyrazole-functionalized ligands have also been used for the selective peroxidative oxidation of styrene (B11656) to benzaldehyde (B42025). nih.gov
Dehydrogenation Reactions: Ruthenium complexes featuring pyrazole-containing pincer ligands have been developed for the acceptorless dehydrogenation (AD) of alcohols to produce aldehydes and H₂. acs.org This process is environmentally friendly as it avoids the use of sacrificial hydrogen acceptors. acs.orgyoutube.com These catalysts show good functional group tolerance under mild conditions. acs.org
Heterogeneous Catalysis: While specific examples of heterogenized catalysts based on this compound are not prominent, the principles of heterogeneous catalysis offer a pathway for their use. researchgate.net Homogeneous pyrazole-metal catalysts can be immobilized on solid supports like silica (B1680970), alumina, or polymers. This heterogenization combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. The interaction between the metal complex and the support surface can sometimes even enhance catalytic activity through so-called strong metal-support interactions. researchgate.net
Understanding the reaction mechanism is crucial for optimizing catalyst performance. For pyrazole-based catalysts, the ligand is often not just a spectator but an active participant in the catalytic cycle.
Reaction Mechanisms: In the copper-catalyzed oxidation of catechol, a proposed mechanism involves the binding of catechol to the copper center, followed by an intramolecular electron transfer to form o-quinone and a reduced copper species, which is then re-oxidized by molecular oxygen. lookchem.com For the acceptorless dehydrogenation of alcohols catalyzed by ruthenium pincer complexes, the mechanism often involves a metal-ligand cooperation. This can include the deprotonation of an arm of the pincer ligand to open a coordination site, followed by β-hydride elimination from the coordinated alcohol substrate to release the product and a metal-hydride species. nih.govnih.gov The catalytic cycle is completed by the release of H₂ gas, regenerating the active catalyst.
Turnover Frequencies: The efficiency of a catalyst is often measured by its turnover frequency (TOF), which is the number of substrate molecules converted per catalyst molecule per unit time, or its turnover number (TON), the total number of conversions before deactivation. For copper complexes in the catalytic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), a very high turnover frequency (k_cat) of 6900 h⁻¹ has been reported, highlighting their exceptional activity. rsc.org In the field of alcohol dehydrogenation, ruthenium-pyridylamine catalysts have achieved a turnover number of 1378. nih.gov Some highly robust ruthenium and iridium pincer complexes for formic acid dehydrogenation have reached TONs exceeding one million.
Table 2: Examples of Catalytic Activity in Metal-Pyrazole Systems
| Catalytic Reaction | Metal | Ligand Type | Key Finding / Performance Metric | Reference |
| Catechol Oxidation | Copper(II) | Various pyrazole-based ligands | Mimics catecholase activity; k_cat up to 6900 h⁻¹ reported for a related system. | rsc.orglookchem.com |
| Styrene Oxidation | Copper(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Selective conversion to benzaldehyde with yields up to 80%. | nih.gov |
| Acceptorless Dehydrogenation of Alcohols | Ruthenium(II) | Pyrazole-pyridine-pyrazole (NNN) pincer | Selective conversion of primary alcohols to aldehydes (up to 99% yield). | acs.org |
| Formic Acid Dehydrogenation | Ruthenium(II) | PN³-pincer with imine arm | Highly stable catalyst with a TON over 1 million. | |
| Acceptorless Dehydrogenation of Alcohols | Ruthenium(II) | Pyridylamine ligands | Efficient conversion to carboxylic acids with a TON of 1378. | nih.gov |
Supramolecular Architectures and Self-Assembly
The molecular structure of this compound, featuring a phenyl ring, a pyrazole core, and a hydroxymethyl group, provides multiple sites for non-covalent interactions. This makes it and its derivatives valuable building blocks in supramolecular chemistry, where molecules are organized into larger, functional architectures through self-assembly processes. The pyrazole ring, with its distinct nitrogen atoms, and the methanol group's capacity for hydrogen bonding are key to forming these complex structures.
Research into related pyrazole compounds highlights how subtle structural changes can influence their self-assembly into ordered systems. For instance, studies on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes investigate how different substituents affect the supramolecular environment, which is crucial for designing molecules with specific, desirable properties. mdpi.com The self-assembly of pyrazole derivatives can be driven by a combination of hydrogen bonds, such as C-H···N and C-H···O interactions, which have been shown to link molecules into extended sheets. nih.gov
Formation of Coordination Polymers and Metal-Organic Frameworks
The this compound compound contains both a nitrogen-donating pyrazole ring and an oxygen-donating methanol group, making it a potent N,O-hybrid ligand for coordinating with metal ions. This dual functionality is highly sought after for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). While specific research on this compound as a ligand is not extensively detailed, the coordination behavior of analogous pyrazole-based alcohols provides significant insight into its potential.
Studies on the closely related ligand 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol demonstrate the versatility of this class of compounds. researchgate.net Depending on the metal center and reaction conditions, this ligand can form various coordination complexes:
A monomeric, square planar complex with Palladium(II), [PdCl2(L)2]. researchgate.net
A monomeric, tetrahedral complex with Zinc(II), [ZnCl2(L)]. researchgate.net
A dimeric, square planar complex with Copper(II), [CuCl(L′)]2, where the ligand is deprotonated. researchgate.net
Furthermore, the broader family of pyrazole-based ligands is widely used to create robust coordination polymers. For example, 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt) has been used to form heterometallic coordination polymer gels with metal ions like Fe(II), Co(II), and Ni(II) in the presence of silver salts. nih.gov These findings underscore the principle that pyrazole-containing molecules are effective building blocks for creating extended, metal-coordinated networks, a role for which this compound is structurally well-suited. researchgate.netnih.gov
Design of Macrocyclic and Microporous Structures
The strategic design of ligands is fundamental to creating macrocyclic and microporous materials, and pyrazole-based units are instrumental in this field. These structures are of great interest for their applications in gas storage, separation, and catalysis.
A prime example is the use of the flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene (H₂BDMPX) to synthesize "pro-porous" coordination polymers. nih.gov These materials, formed with transition metals like Zn(II) and Co(II), initially possess a dense 3-D network. nih.gov However, the framework exhibits significant flexibility, allowing it to open up and display permanent porosity when exposed to gases at low temperatures. nih.gov This "porosity without pores" is a sophisticated property where the material's structure dynamically responds to external stimuli. The resulting materials show high thermal stability and significant gas adsorption capabilities. nih.gov
The porosity data for these coordination polymers demonstrates the potential for designing functional microporous materials using pyrazole-based linkers.
| Coordination Polymer | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |
|---|---|---|
| Zn(BDMPX) | 515 | 667 |
| Co(BDMPX) | 209 | 384 |
Data sourced from research on pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand. nih.gov
This research exemplifies how ligands containing pyrazole and flexible phenyl groups, analogous to the core structure of this compound, can be employed to build advanced porous architectures.
Photophysical Properties for Advanced Materials (e.g., electroluminescent properties of derivatives)
Derivatives of pyrazole are recognized for their interesting photophysical properties, making them candidates for use in advanced materials such as sensors, probes, and electroluminescent devices. The aromatic nature of the phenyl and pyrazole rings, combined with the potential for coordination to metal ions, allows for the tuning of electronic properties and the generation of materials that interact with light.
For instance, pyrazolone (B3327878) derivatives have been successfully used as ligands to create rare earth metal complexes with notable photophysical characteristics. researchgate.net The ability of the pyrazole core to act as an "antenna" that absorbs light and transfers the energy to the metal center is a key mechanism in the design of luminescent materials.
The supramolecular arrangement of these molecules in the solid state is critical, as it heavily influences their bulk photophysical properties. Understanding and controlling the self-assembly of pyrazole-based molecules is therefore a primary goal in materials science. mdpi.com Research on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, for example, has focused on how small modifications to the molecular structure can direct the supramolecular conformation, which in turn dictates the material's properties. mdpi.com While these particular compounds did not form the one-dimensional stacked columns that can lead to specific electronic properties, the study highlights the strategic approach of using pyrazole derivatives to design materials with tailored photophysical responses. mdpi.com
Although specific electroluminescent data for derivatives of this compound are not widely reported, the established use of related pyrazole compounds in creating photophysically active metal complexes points to the potential of this chemical family in the development of advanced optical and electronic materials. researchgate.net
Investigations into the Biological Activity of 3 Phenyl 1h Pyrazol 1 Yl Methanol and Its Analogs Pre Clinical Focus
In Vitro Antimicrobial Efficacy
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. nih.gov Pyrazole (B372694) derivatives have been identified as promising candidates in this area, exhibiting effectiveness against a variety of bacterial and fungal strains. nih.govnih.gov
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Derivatives of the pyrazole scaffold have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain pyrazole-triazole hybrids have shown potent inhibition of bacterial strains with Minimum Inhibitory Concentration (MIC) values in the range of 10–15 μg/ml. nih.gov Another study highlighted hydrazide derivatives of pyrazole as being more potent than standard controls like gentamicin (B1671437) against certain bacteria, with one compound inhibiting Neisseria gonorrhoeae at a MIC value of 3.9 μg/ml. nih.gov
Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing superior in vitro activity against two Gram-positive and four Gram-negative bacterial strains when compared to ciprofloxacin. nih.gov Furthermore, a novel pyrazole, CR232, when formulated into water-soluble nanoparticles, exhibited remarkable antibacterial activity against several clinical isolates of both Gram-positive and Gram-negative species, including MDR strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov The MIC values for the nanoparticle formulation were observed to be as low as 0.36–2.89 µM. nih.gov
Some pyrazole derivatives have been found to be particularly effective against Gram-positive bacteria. researchgate.net For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles exhibited antimicrobial activities against methicillin-susceptible and methicillin-resistant Staphylococcus aureus with MIC values of 25.1 and 91.0 μM, respectively. researchgate.net
Interactive Table: Antibacterial Activity of Selected Pyrazole Analogs
| Compound Class | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |
|---|---|---|---|
| Pyrazole-triazole hybrids | Gram-positive and Gram-negative strains | 10–15 μg/ml | nih.gov |
| Hydrazide derivatives of pyrazole | Neisseria gonorrhoeae | 3.9 μg/ml | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | <1 μg/ml (MBC) | nih.gov |
| CR232-loaded nanoparticles | MDR P. aeruginosa, K. pneumoniae | 0.36–2.89 µM | nih.gov |
Antifungal Spectrum and Activity
In addition to their antibacterial properties, pyrazole derivatives have shown significant promise as antifungal agents. nih.gov A variety of pyrazole analogues have been synthesized and evaluated for their in vitro activity against a range of phytopathogenic fungi. nih.govmdpi.com
For example, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities, with some compounds displaying over 50% inhibition against Gibberella zeae. nih.gov Another study on pyrazole analogues containing an aryl trifluoromethoxy group found that most of the synthesized compounds showed some activity against six tested plant pathogenic fungi at a concentration of 100 μg/mL. mdpi.com Notably, one compound, 1v , demonstrated the highest activity against F. graminearum with an EC50 value of 0.0530 μM, which is comparable to the commercial fungicide pyraclostrobin. mdpi.com
Furthermore, pyrazole-thiophene carboxamide derivatives have also been investigated for their antifungal potential. sioc-journal.cn Bioassays revealed that some of these compounds exhibited good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn Specifically, compound 7c was most effective against R. solani with an EC50 value of 11.6 μmol/L, while compound 7j showed the best activity against F. graminearum with an EC50 of 28.9 μmol/L. sioc-journal.cn The antifungal activity of pyrazolyl-thiazole derivatives has also been documented, with many showing good activity against Aspergillus niger. nih.gov
Interactive Table: Antifungal Activity of Selected Pyrazole Analogs
| Compound Class | Fungal Strain(s) | Activity/EC50 Value | Reference(s) |
|---|---|---|---|
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition | nih.gov |
| Pyrazole analogues with aryl trifluoromethoxy group (Compound 1v ) | F. graminearum | 0.0530 μM | mdpi.com |
| Pyrazole-thiophene carboxamide (Compound 7c ) | Rhizoctonia solani | 11.6 μmol/L | sioc-journal.cn |
| Pyrazole-thiophene carboxamide (Compound 7j ) | F. graminearum | 28.9 μmol/L | sioc-journal.cn |
In Vitro Anticancer Properties and Cytotoxicity
The development of novel anticancer drugs with high selectivity and low toxicity remains a critical area of research. mdpi.com Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. mdpi.comcardiff.ac.uk
Evaluation against Various Cancer Cell Lines
A multitude of pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. mdpi.com For instance, a novel pyrazole derivative, PTA-1, was found to be cytotoxic at a low micromolar range in 17 different human cancer cell lines, while showing less cytotoxicity to non-cancerous human cells. nih.govresearchgate.net The most sensitive cell line to PTA-1 was Jurkat, with a CC50 value of 0.32 µM. nih.gov
Other studies have also demonstrated the potent cytotoxicity of pyrazole analogs. A series of 1,3,5-triaryl-1H-pyrazole derivatives were tested against three cancer cell lines (HT-29, MCF-7, AGS), with two compounds, 5f and 5l , proving to be the most potent. researchgate.net Similarly, 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines, with IC50 values ranging from 3.9 to 35.5 μM for MCF-7 cells. rsc.org The cytotoxic effects of four pyrazole derivatives, TOSIND, PYRIND, METPYRIND, and DIPYR, were also demonstrated in human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. researchgate.net
Interactive Table: Cytotoxicity of Selected Pyrazole Analogs Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Cytotoxicity (IC50/CC50) | Reference(s) |
|---|---|---|---|
| PTA-1 | Jurkat | 0.32 µM (CC50) | nih.gov |
| 1,3,5-triaryl-1H-pyrazoles (5f , 5l ) | HT-29, MCF-7, AGS | Most potent in the series | researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 | 3.9–35.5 μM (IC50) | rsc.org |
Mechanistic Investigations of Apoptosis Induction (e.g., p53 pathway activation)
A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis. nih.gov The novel pyrazole PTA-1 was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) through phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.gov
Further studies have delved into the specific pathways involved in apoptosis induction. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.orgresearchgate.net The tumor suppressor protein p53 can trigger apoptosis, and its activation is a critical step in p53-mediated tumor suppression. nih.gov Some pyrazole derivatives have been shown to cause cell death through the activation of the p53 pathway. waocp.org The activation of caspase-3, a key executioner caspase in the apoptotic pathway, was also observed in MDA-MB-468 cells treated with a pyrazole compound, indicating a caspase-dependent mechanism. waocp.org
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antidiabetic, Antioxidant, Antiviral, Antitubercular)
The pyrazole scaffold, a core component of (3-phenyl-1H-pyrazol-1-yl)methanol, is a versatile heterocyclic motif that has been extensively explored for a wide range of pharmacological activities. nih.govnih.govnih.govnih.govpharmatutor.org Analogs and derivatives have demonstrated significant potential in preclinical studies across various therapeutic areas, including anti-inflammatory, antidiabetic, antioxidant, antiviral, and antitubercular applications. nih.govbohrium.comnih.govnih.gov
Anti-inflammatory Activity Pyrazole derivatives are well-known for their anti-inflammatory properties, with commercially available drugs like Celecoxib, a potent and selective COX-2 inhibitor, featuring this core structure. nih.govnih.gov Research has shown that novel pyrazole analogs exhibit significant anti-inflammatory effects in preclinical models. For instance, in a carrageenan-induced rat paw edema model, certain 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated maximum activity comparable to the standard drug, diclofenac (B195802) sodium. nih.gov Similarly, a series of N1-substituted pyrazoles showed anti-inflammatory activity with up to 90.40% inhibition. tandfonline.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govtandfonline.com Some thiohydantoin derivatives with a pyrazole core and methoxy (B1213986) substituents showed promising antiedematogenic activity, which was attributed to their interaction with the COX-2 active site. frontiersin.org
Antidiabetic Activity The potential of pyrazole derivatives as antidiabetic agents is a growing area of research. nih.govresearchgate.net These compounds have been shown to target several key proteins involved in glucose homeostasis. One primary mechanism is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. mdpi.comfrontiersin.org A study on pyrazole-based Schiff bases found that several derivatives had a higher inhibitory effect on both α-amylase and α-glucosidase than the standard drug, acarbose. mdpi.com Another study synthesized sulfonamide-based acyl pyrazoles, with compound 5a (bearing a para-chloro substituent) being a highly potent α-glucosidase inhibitor, approximately 35-fold more effective than acarbose. frontiersin.org Other molecular targets for the antidiabetic action of pyrazole analogs include peroxisome proliferator-activated receptors (PPARs), dipeptidyl peptidase-4 (DPP-4), and sodium-glucose co-transporters (SGLTs). nih.govresearchgate.net
Antioxidant Activity Several pyrazole derivatives have been reported to possess significant antioxidant properties. nih.govnih.govresearchgate.net The antioxidant capacity is often evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. nih.govresearchgate.net The NH proton of the pyrazole moiety is believed to contribute to this activity. nih.gov In one study, a pyrazole sulfonamide derivative (4e ) exhibited excellent antioxidant activity (92.64%) compared to the standard, ascorbic acid. nih.gov Another investigation of pyrazoline derivatives found that compound 5 , 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole, was the most effective at preventing lipid peroxidation in rat brain homogenates. researchgate.net
Antiviral Activity The antiviral potential of pyrazole derivatives has been demonstrated against a range of viruses. nih.govacs.org Research has shown activity against viruses such as the Newcastle disease virus (NDV), tobacco mosaic virus (TMV), and various coronaviruses. nih.govacs.orgrsc.org A series of 4-substituted pyrazole derivatives were evaluated for their efficacy against NDV, with a hydrazone derivative and a thiazolidinedione derivative achieving 100% protection. nih.gov In another study, pyrazole derivatives containing an oxime moiety showed inactivation effects against TMV comparable to the commercial product Ningnanmycin. acs.org More recently, hydroxyquinoline-pyrazole hybrids have been investigated as broad-spectrum antiviral agents, showing promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E by inhibiting viral adsorption and replication. rsc.orgresearchgate.net
Antitubercular Activity The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has spurred the search for new antitubercular agents, with pyrazole derivatives showing considerable promise. bohrium.comjapsonline.comnih.gov Numerous studies have reported on pyrazole-containing compounds with potent activity against MTB H37Rv and other resistant strains. bohrium.comjocpr.com For example, certain pyrazole carboxamide derivatives showed potent activity against the MTB H37Rv strain. japsonline.com Some azetidinone pyrazole derivatives also displayed anti-mycobacterial activity comparable to reference drugs. bohrium.com The mechanism of action for these compounds can vary, with some targeting enzymes essential for the survival of the mycobacterium, such as UDP-galactopyranose mutase (UGM) and InhA (enoyl-acyl carrier protein reductase). bohrium.commdpi.comnih.gov
| Compound Type | Biological Activity | Key Findings | Molecular Target (if identified) | Reference |
|---|---|---|---|---|
| Acyl pyrazole sulfonamides | Antidiabetic | Compound 5a showed IC50 of 1.13 µM against α-glucosidase. | α-Glucosidase | frontiersin.org |
| Pyrazole-based Schiff bases | Antidiabetic | Higher inhibition of α-amylase and α-glucosidase than acarbose. | α-Amylase, α-Glucosidase | mdpi.com |
| N1-substituted pyrazoles | Anti-inflammatory | Up to 90.40% inhibition in edema model. | COX-2 | tandfonline.com |
| Pyrazole sulfonamide derivative (4e ) | Antioxidant | 92.64% activity in DPPH assay. | N/A (Radical Scavenging) | nih.gov |
| Hydroxyquinoline-pyrazole hybrids | Antiviral | Potent inhibition of SARS-CoV-2, MERS-CoV. | Viral Adsorption/Replication | rsc.orgresearchgate.net |
| Pyrazole carboxamides | Antitubercular | Potent activity against MTB H37Rv strain. | Not specified | japsonline.com |
| Diarylpyrazole derivatives | Antitubercular | Potent activity against various MTB strains. | InhA | bohrium.com |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole derivatives by identifying the chemical features essential for their biological activity. bohrium.comfrontiersin.orgnih.gov For many pyrazole-based compounds, the nature and position of substituents on the pyrazole and adjacent phenyl rings significantly influence their potency and selectivity.
For antidiabetic activity , SAR studies of acyl pyrazole sulfonamides revealed that the substituent on the acyl group's phenyl ring was critical. frontiersin.org A compound with a chlorine atom at the para-position (5a ) was the most potent α-glucosidase inhibitor. frontiersin.org In another series of pyrazole-based Schiff bases, electron-withdrawing groups on the phenyl ring generally led to higher inhibitory activity against α-amylase and α-glucosidase compared to electron-donating groups. mdpi.com
In the context of anti-inflammatory agents , the pyrazole ring itself often serves as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, which facilitates better binding to target receptors. nih.gov For N1-substituted pyrazoles, specific benzenesulfonamide (B165840) substitutions conferred preferential selectivity toward the COX-2 enzyme. tandfonline.com
For antitubercular activity , SAR studies have provided detailed insights. In one series of azetidinone pyrazole derivatives, substituents like chloro (-Cl) and hydroxyl (-OH) groups were found to modulate the activity against Mycobacterium tuberculosis. bohrium.com Another study on diarylpyrazole derivatives noted that the presence of a basic nitrogen atom and a silicon atom was important for high activity. bohrium.com
Pharmacophore modeling has been used to distill these SAR findings into a three-dimensional representation of the essential features required for biological activity. This approach aids in the virtual screening of compound libraries and the design of new, more potent molecules. For instance, a five-point pharmacophore model, AADHR_1 (two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic, and one aromatic ring), was developed for pyrazole derivatives targeting the InhA enzyme in M. tuberculosis. nih.gov This model, which had high predictive power (R² = 0.97), was subsequently used to screen databases and identify novel potent inhibitors. nih.gov For pyrazole derivatives targeting protein kinases in cancer, pharmacophore sites for antitumor activity have also been identified. acs.org
Elucidation of Molecular Targets and Pathways
Identifying the specific molecular targets and the pathways they modulate is key to understanding the mechanism of action of this compound analogs. Docking studies and biochemical assays have implicated a variety of enzymes and receptors.
For anti-inflammatory effects , the primary targets are the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.govtandfonline.com Molecular docking studies have shown that the pyrazole ring facilitates the binding of the drug molecule into the active site of the enzyme. nih.gov
In cancer , pyrazole derivatives have been shown to inhibit a multitude of targets crucial for tumor growth and survival. These include receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), as well as intracellular kinases such as CDKs (Cyclin-Dependent Kinases), PI3K (Phosphoinositide 3-kinase), and ALK (Anaplastic Lymphoma Kinase). nih.govnih.govmdpi.com Molecular docking analyses reveal that the pyrazole scaffold can form key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the kinase hinge region. nih.gov For example, the pyrazole ring of the ALK inhibitor crizotinib (B193316) engages in a van der Waals interaction with Gly2032 at the solvent front of the kinase hinge. nih.gov
The antidiabetic activity of pyrazole analogs is often linked to the inhibition of α-glucosidase and α-amylase. mdpi.comfrontiersin.org Docking studies suggest that the pyrazole and sulfonamide moieties are important for binding to the active site of α-glucosidase. frontiersin.org Other targeted pathways include the activation of PPARs and the inhibition of DPP-4. nih.govresearchgate.net
The antitubercular activity of pyrazoles has been linked to the inhibition of essential mycobacterial enzymes. One such target is UDP-galactopyranose mutase (MtbUGM), an enzyme critical for bacterial cell wall synthesis that is absent in mammals. mdpi.com A pyrazole-based compound, MS208 , was identified as a mixed inhibitor of MtbUGM, targeting an allosteric site. mdpi.com Another key target is InhA, the enoyl-acyl carrier protein reductase, which is involved in mycolic acid biosynthesis. bohrium.comnih.gov
For neurodegenerative diseases , pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's disease. researchgate.net
| Therapeutic Area | Molecular Target | Significance of Target | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | Enzyme mediating prostaglandin (B15479496) synthesis in inflammation. | nih.govtandfonline.com |
| Anticancer | EGFR, VEGFR-2, ALK, CDKs | Kinases involved in cell proliferation, angiogenesis, and survival. | nih.govnih.gov |
| Antidiabetic | α-Glucosidase, α-Amylase | Enzymes for carbohydrate digestion; inhibition lowers postprandial glucose. | mdpi.comfrontiersin.org |
| Antidiabetic | PPARs, DPP-4 | Receptors and enzymes involved in glucose metabolism and insulin (B600854) sensitivity. | nih.govresearchgate.net |
| Antitubercular | InhA, MtbUGM | Essential enzymes for mycobacterial cell wall synthesis. | bohrium.commdpi.comnih.gov |
| Neurodegenerative | AChE, MAO-B | Enzymes involved in neurotransmitter degradation. | researchgate.net |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
While established methods for the synthesis of pyrazole (B372694) derivatives exist, a significant opportunity lies in developing more efficient, cost-effective, and environmentally benign synthetic routes for (3-phenyl-1H-pyrazol-1-yl)methanol and its analogues. Current literature points towards a trend of optimizing synthetic methods to achieve higher yields and greater suitability for industrial-scale production. atlantis-press.com Future research should prioritize the principles of green chemistry.
Key areas for development include:
One-Pot, Multi-Component Reactions (MCRs): Designing syntheses where multiple chemical bonds are formed in a single reaction vessel can significantly reduce waste, time, and resource consumption. researchgate.netekb.eg The development of novel MCRs for pyrazole synthesis is an active area of research. researchgate.net
Catalyst-Free and Solvent-Free Conditions: Research into protocols that eliminate the need for catalysts or traditional organic solvents is crucial for sustainability. researchgate.net For instance, reactions conducted in water or under solvent-free conditions represent a greener alternative. researchgate.netmdpi.com
Novel Catalytic Systems: The exploration of highly efficient and recyclable catalysts, such as nanocatalytic systems, could lead to improved reaction kinetics and selectivity. researchgate.net
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, better yields, and enhanced safety.
Exploration of Novel Catalytic Applications and Reaction Scope
The inherent structural features of the pyrazole nucleus, particularly its nitrogen atoms, make it an excellent ligand for coordinating with metal centers. This suggests a significant, yet largely untapped, potential for this compound and its derivatives in the field of catalysis. Dipyrazolylmethanes, for instance, are recognized as promising ligands. mdpi.com
Future research should focus on:
Ligand Design: Systematically modifying the this compound structure to create a library of ligands for coordination chemistry. These modifications could include altering substituents on the phenyl or pyrazole rings to fine-tune the electronic and steric properties of the resulting metal complexes.
Homogeneous Catalysis: Developing novel metal complexes based on these pyrazole ligands for applications in cross-coupling reactions, hydrogenation, oxidation, and polymerization. For example, iron complexes incorporating a 2-(5-phenylpyrazol-3-yl) moiety have been shown to act as precatalysts for ethylene oligomerization. mdpi.com
Asymmetric Catalysis: Introducing chiral centers into the ligand structure to facilitate enantioselective transformations, a cornerstone of modern pharmaceutical synthesis.
Expanding Reaction Scope: Testing the efficacy of new pyrazole-based catalysts across a wide range of substrates and reaction types to establish their versatility and utility in organic synthesis.
Rational Design and Synthesis of Derivatives for Enhanced Selectivity
The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds. ekb.eg Rational design and synthesis of derivatives of this compound could lead to new therapeutic agents with high potency and selectivity. This involves a targeted approach to modify the parent structure to optimize its interaction with specific biological targets.
Promising avenues for research include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of derivatives and evaluating their biological activity to build comprehensive SAR models. These models are crucial for understanding which structural features are essential for activity and for guiding the design of more potent compounds.
Target-Specific Design: Utilizing computational docking and molecular modeling to design derivatives that exhibit high affinity and selectivity for specific enzymes or receptors implicated in diseases such as cancer, inflammation, or neurodegenerative disorders. turkjps.org Studies have already shown that certain 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives can suppress the growth of lung cancer cells. nih.govresearchgate.net
Bioisosteric Replacement: Replacing key functional groups within the molecule with other groups that have similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity.
| Derivative Class | Targeted Biological Activity | Key Research Findings | Reference |
|---|---|---|---|
| 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives | Anticancer (A549 Lung Cancer) | Compounds 4d and 4e were found to suppress cancer cell growth through mechanisms involving cell cycle arrest and autophagy. | nih.govresearchgate.net |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Antioxidant & 15-Lipoxygenase Inhibition | Chalcone and isoxazole derivatives of the core structure showed potent antioxidant and enzyme inhibitory activities. | nih.gov |
| General 3-phenyl-1H-pyrazole derivatives | Anticancer | The 3-phenyl-1H-pyrazole structure is a significant intermediate for synthesizing small molecule inhibitors targeting cancer cells. | atlantis-press.com |
| 3-(1H-pyrazole-1-yl)-N-propananilide derivatives | Neuroprotective | Derivatives showed potential neuroprotective effects against 6-OHDA induced neurotoxicity models. | turkjps.org |
Advanced Mechanistic Investigations in Biological and Chemical Systems
A deeper understanding of the molecular mechanisms by which this compound and its derivatives function is essential for their optimization and application. This requires advanced analytical and computational techniques to probe their interactions at the atomic level.
In Biological Systems:
Target Identification and Validation: Employing chemical proteomics and genetic approaches to identify the specific cellular targets of biologically active derivatives.
Elucidation of Action Mechanisms: Investigating the downstream signaling pathways affected by these compounds. For example, studies have initiated research into how derivatives induce cell cycle arrest and autophagy in cancer cells. nih.govresearchgate.net Future work should use techniques like transcriptomics and metabolomics to get a comprehensive view of the cellular response.
Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of derivatives bound to their biological targets, providing a precise roadmap for further design and optimization.
In Chemical Systems:
Kinetic and Spectroscopic Studies: Performing detailed kinetic analyses of catalytic reactions to understand reaction rates, dependencies, and the nature of the active catalytic species. In-situ spectroscopic monitoring can provide real-time information about the catalyst's state during the reaction.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can provide invaluable insights into the catalytic cycle and the origins of selectivity.
Integration with Artificial Intelligence and Machine Learning for Predictive Studies
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and development of new molecules. filizolalab.org Applying these tools to the study of this compound could dramatically reduce the time and cost associated with traditional research cycles. filizolalab.org
Future research should leverage AI and ML for:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives before their synthesis.
De Novo Design: Employing generative deep learning models to design novel derivatives with customized, desired pharmacological profiles or catalytic properties. filizolalab.org
Synthesis Planning: Using AI-powered retrosynthesis tools to identify the most efficient and sustainable synthetic routes for novel target compounds.
High-Throughput Virtual Screening: Screening vast virtual libraries of pyrazole derivatives against biological targets or for potential catalytic activity, allowing researchers to focus experimental efforts on the most promising candidates. filizolalab.org
Q & A
How can (3-phenyl-1H-pyrazol-1-yl)methanol be synthesized with high purity, and what experimental conditions are critical for yield optimization?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions. For example, a modified Baker-Venkataram rearrangement followed by reaction with phenylhydrazine in ethanol/glacial acetic acid (1:1 v/v) at reflux for 4–7 hours yields pyrazole derivatives . Key parameters include:
- Reagent stoichiometry : Equimolar ratios of hydrazine and ketone precursors minimize side products.
- Solvent system : Polar aprotic solvents (e.g., THF) with catalytic bases like DBU improve reaction efficiency .
- Purification : Silica gel column chromatography using gradients of hexanes/CH₂Cl₂ or EtOAC/CH₂Cl₂ ensures high purity (>95%) .
What advanced spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound derivatives?
Answer:
- X-ray crystallography : Single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) resolves dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups) .
- NMR analysis : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent effects (e.g., pyrazole C-H protons at δ 6.5–8.5 ppm) .
- IR spectroscopy : Stretching frequencies (e.g., O-H at ~3400 cm⁻¹, C=O at ~1720 cm⁻¹) confirm functional groups .
Software tools like SHELXL (for refinement) and WinGX (for data processing) enhance structural accuracy .
How can researchers address metabolic instability observed in this compound-derived calpain inhibitors during preclinical studies?
Answer:
Metabolic liabilities (e.g., carbonyl reduction) can be mitigated via:
- P1′ modifications : Introducing cyclopropylamide or tertiary amide groups reduces hepatic clearance (e.g., M/P ratios <0.5 in cynomolgus monkeys) .
- In vitro assays : Hepatocyte stability screens (rat/human) identify susceptible metabolites. Use LC-MS/MS to quantify parent compound depletion .
- SAR studies : Replace labile ketones with bioisosteres (e.g., trifluoromethyl groups) to enhance microsomal stability .
What methodologies are effective for resolving discrepancies in biological activity data across different assay systems for pyrazole derivatives?
Answer:
- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., GSK-3 inhibitors) to account for assay variability .
- Cytosolic stability testing : Compare degradation rates in human vs. rodent hepatocytes to explain species-specific activity .
- Orthogonal assays : Validate enzyme inhibition (e.g., calpain IC₅₀) using fluorescence-based and radioactive tracer methods .
How can computational tools aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations : Simulate transition states to predict regioselectivity (e.g., preferential substitution at pyrazole C4 vs. C5) .
- Molecular docking : Map steric/electronic interactions with target enzymes (e.g., Cdc42 GTPase) to prioritize derivatives for synthesis .
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP, solubility, and CYP450 inhibition risks .
What strategies optimize the crystallization of this compound for X-ray studies when initial attempts yield amorphous solids?
Answer:
- Solvent screening : Use high-boiling-point solvents (e.g., DMF or DMSO) for slow evaporation, promoting crystal lattice formation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) to nucleate growth .
- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal size and quality .
How do steric and electronic effects of substituents on the phenyl ring influence the biological activity of this compound analogs?
Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance enzyme binding via dipole interactions but may reduce solubility .
- Ortho-substituents : Increase steric hindrance, reducing off-target effects (e.g., selectivity over cathepsins) .
- Hydrophilic groups (e.g., -OH, -NH₂): Improve aqueous solubility but may shorten plasma half-life due to rapid excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
